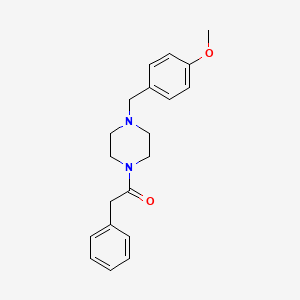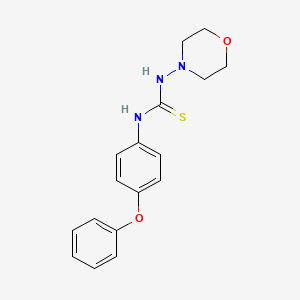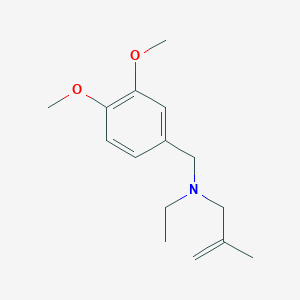
1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine, also known as MPBP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has been studied for its potential use in scientific research. The aim of
作用机制
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist. This means that it binds to and activates certain serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to modulate pain perception and regulate mood.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine in lab experiments is its selectivity for certain receptors in the brain. This allows researchers to study specific physiological processes in a more targeted manner. However, this compound has limitations in terms of its potential side effects and toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.
未来方向
For 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine research include investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and potential side effects. The development of novel derivatives of this compound may also provide new avenues for research and therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
合成方法
The synthesis of 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine involves the reaction of 4-methoxybenzyl chloride with phenylacetyl chloride in the presence of piperazine. This reaction leads to the formation of this compound as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学研究应用
1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine has been used in scientific research as a tool to study the central nervous system. It has been shown to have affinity for certain receptors in the brain, including the serotonin receptor. This compound has been used to investigate the role of these receptors in various physiological processes, such as mood regulation and pain perception.
属性
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALQIVZXORRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)



![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)


